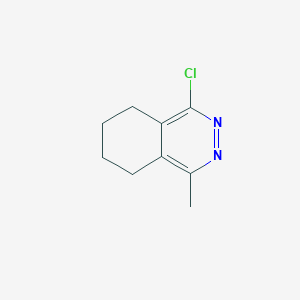
1-Chloro-4-methyl-5,6,7,8-tetrahydrophthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-methyl-5,6,7,8-tetrahydrophthalazine is a heterocyclic compound that contains a chlorine atom, a methyl group, and a tetrahydrophthalazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-methyl-5,6,7,8-tetrahydrophthalazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a chlorinated precursor with a methylated phthalazine derivative. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as iron(III) chloride in methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-methyl-5,6,7,8-tetrahydrophthalazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-Chloro-4-methyl-5,6,7,8-tetrahydrophthalazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-4-methyl-5,6,7,8-tetrahydrophthalazine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyrazine: This compound shares a similar tetrahydrophthalazine ring system but differs in its functional groups.
4,5,6,7-Tetrahydro-4-oxoindole: Another related compound with a similar ring structure but different substituents.
Uniqueness
1-Chloro-4-methyl-5,6,7,8-tetrahydrophthalazine is unique due to the presence of both a chlorine atom and a methyl group on the tetrahydrophthalazine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H11ClN2 |
|---|---|
Molecular Weight |
182.65 g/mol |
IUPAC Name |
1-chloro-4-methyl-5,6,7,8-tetrahydrophthalazine |
InChI |
InChI=1S/C9H11ClN2/c1-6-7-4-2-3-5-8(7)9(10)12-11-6/h2-5H2,1H3 |
InChI Key |
NQBHXEAUPJZJBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCCC2=C(N=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


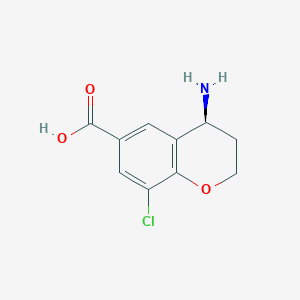
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[(2-aminoacetyl)amino]hexanoylamino]acetate](/img/structure/B13119912.png)

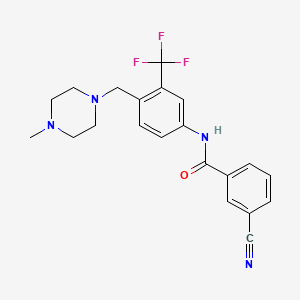

![Pyrimido[4,5-d][1,2,3]triazine](/img/structure/B13119935.png)
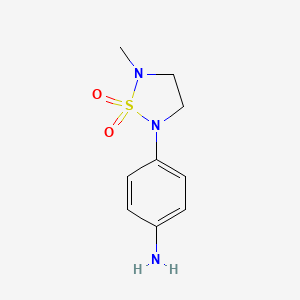
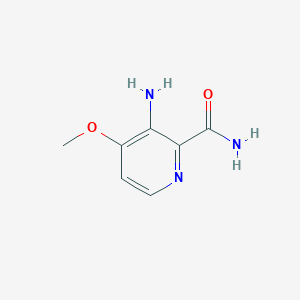
![tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate](/img/structure/B13119949.png)
![2-Ethyl-3-methyl-5-(methylthio)-2H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13119960.png)

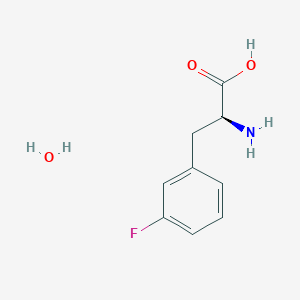

![1-Benzyl 1'-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate](/img/structure/B13119974.png)
